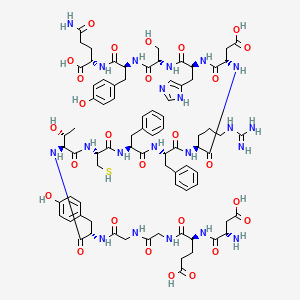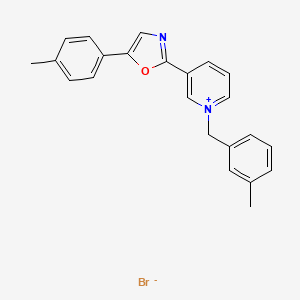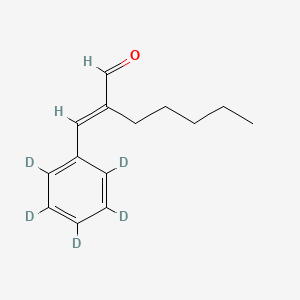
2-Benzylideneheptanal-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzylideneheptanal-d5, also known as α-Pentylcinnamaldehyde-d5, is a deuterated labeled compound. It is a stable isotope of 2-Ethyl-3-methylpyrazine, where five hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research, particularly in the fields of chemistry and pharmacology, due to its unique properties and applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzylideneheptanal-d5 involves the deuteration of 2-Ethyl-3-methylpyrazine. This process typically requires the use of deuterated reagents and solvents under controlled conditions to ensure the incorporation of deuterium atoms. The reaction conditions often involve elevated temperatures and the presence of catalysts to facilitate the exchange of hydrogen with deuterium .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and maintain the purity of the final product. Quality control measures are essential to ensure the consistency and reliability of the compound for research purposes .
Analyse Des Réactions Chimiques
Types of Reactions
2-Benzylideneheptanal-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The benzylidene group can undergo substitution reactions with various nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides or amines. The reactions typically occur under controlled conditions, including specific temperatures, pressures, and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted benzylidene derivatives .
Applications De Recherche Scientifique
2-Benzylideneheptanal-d5 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in quantitative analysis and reaction mechanism studies due to its stable isotope labeling.
Biology: Employed in metabolic studies to track the incorporation and transformation of the compound in biological systems.
Medicine: Investigated for its potential pharmacokinetic and pharmacodynamic properties, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 2-Benzylideneheptanal-d5 involves its interaction with various molecular targets and pathways. The deuterium atoms in the compound can influence its pharmacokinetics and metabolic profile, leading to differences in absorption, distribution, metabolism, and excretion compared to non-deuterated analogs. These effects are primarily due to the kinetic isotope effect, where the presence of deuterium alters the rate of chemical reactions involving the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Ethyl-3-methylpyrazine: The non-deuterated analog of 2-Benzylideneheptanal-d5.
2-Benzylideneheptanal: The non-deuterated form of the compound.
Deuterated analogs of other pyrazines: Compounds with similar structures but different deuterium labeling patterns
Uniqueness
This compound is unique due to its specific deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium can enhance the stability and alter the metabolic profile of the compound, making it a valuable tool in various scientific studies .
Propriétés
Formule moléculaire |
C14H18O |
|---|---|
Poids moléculaire |
207.32 g/mol |
Nom IUPAC |
(2E)-2-[(2,3,4,5,6-pentadeuteriophenyl)methylidene]heptanal |
InChI |
InChI=1S/C14H18O/c1-2-3-5-10-14(12-15)11-13-8-6-4-7-9-13/h4,6-9,11-12H,2-3,5,10H2,1H3/b14-11+/i4D,6D,7D,8D,9D |
Clé InChI |
HMKKIXGYKWDQSV-KYEGTKLVSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[2H])[2H])/C=C(\CCCCC)/C=O)[2H])[2H] |
SMILES canonique |
CCCCCC(=CC1=CC=CC=C1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Trisodium;4-amino-3-[[4-[4-[(2-amino-4-hydroxyphenyl)diazenyl]anilino]-3-sulfonatophenyl]diazenyl]-5-hydroxy-6-phenyldiazenylnaphthalene-2,7-disulfonate](/img/structure/B12375425.png)
![4-(3-fluorophenyl)-5-methyl-2-[5-propan-2-ylsulfanyl-4-[4-(trifluoromethyl)cyclohexen-1-yl]-1,3-thiazol-2-yl]pyrazole-3-carboxylic acid](/img/structure/B12375435.png)
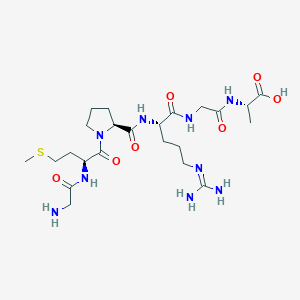
![(E)-5-Fluoro-2-(3-((4-(2-methyl-1H-imidazo[4,5-c]pyridin-1-yl)phenoxy)methyl)styryl)benzo[d]thiazole](/img/structure/B12375449.png)
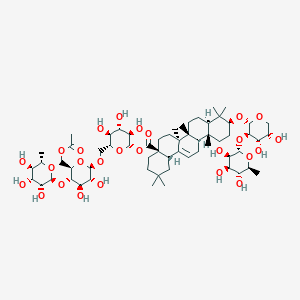

![N-[6-[[(7E,11Z,23E)-17-[5-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-(5-hydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-23-hydroxy-8,10,12,18,20,22-hexamethyl-25,27-dioxo-3-propyl-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-4-hydroxy-2,4-dimethyloxan-3-yl]acetamide](/img/structure/B12375461.png)
![(R)-(3-fluorophenyl)-[(2R,5R)-5-propylpyrrolidin-2-yl]methanol](/img/structure/B12375469.png)

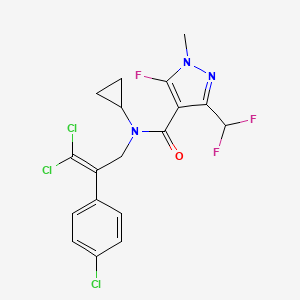
![GeXIVA[1,2]](/img/structure/B12375486.png)
